molecular formula C28H21ClFNO5S B11076955 Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B11076955
M. Wt: 538.0 g/mol
InChI Key: JPCYEVUOKSLKBX-ZMOJSXNMSA-N
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Description

ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes benzoylamino, chlorophenyl, fluorobenzyl, and thiophene carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.

    Introduction of Chlorophenyl and Fluorobenzyl Groups: These groups are introduced through substitution reactions, often using chlorophenyl and fluorobenzyl halides.

    Formation of Thiophene Carboxylate:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoylamino and chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(BENZOYLAMINO)BENZOATE: Shares the benzoylamino group but lacks the chlorophenyl and fluorobenzyl groups.

    ETHYL 2-(BENZOYLAMINO)-4-OXO-3(4H)-THIOPHENECARBOXYLATE: Similar thiophene carboxylate structure but without the chlorophenyl and fluorobenzyl groups.

Uniqueness

ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential biological activity. This article provides a detailed examination of its biological properties, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to a class of organofluorine compounds characterized by the presence of a carbon-fluorine bond. Its molecular formula is C28H21ClFNO5SC_{28}H_{21}ClFNO_5S, and its structure includes functional groups such as benzoylamine, thiophene, and a chloro-fluorobenzyl ether moiety.

PropertyValue
Molecular FormulaC28H21ClFNO5S
Molecular Weight503.98 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown promising antifungal activity against various strains of fungi, suggesting potential applications in treating fungal infections .

Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Studies have demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the benzoylamine group may enhance interactions with biological targets involved in cancer progression .

Enzyme Inhibition

Another area of research focuses on the compound's ability to inhibit specific enzymes. For example, acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated effective AChE inhibition, which could suggest a similar mechanism for this compound .

Case Studies

  • Study on Antifungal Activity : A recent study evaluated several compounds structurally related to this compound for antifungal properties. The results indicated that these compounds exhibited moderate to potent antifungal activity against multiple phytopathogenic strains .
  • Anticancer Evaluation : In vitro studies assessing the anticancer activity of similar thiophene-based compounds revealed that they could significantly inhibit the growth of cancer cell lines, suggesting that this compound may also possess such properties .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Interaction with Cellular Targets : The complex structure allows for multiple interactions with cellular targets involved in signaling pathways related to cancer progression.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Properties

Molecular Formula

C28H21ClFNO5S

Molecular Weight

538.0 g/mol

IUPAC Name

ethyl (5Z)-2-benzoylimino-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C28H21ClFNO5S/c1-2-35-28(34)24-25(32)23(37-27(24)31-26(33)19-6-4-3-5-7-19)15-18-10-13-22(21(29)14-18)36-16-17-8-11-20(30)12-9-17/h3-15,32H,2,16H2,1H3/b23-15-,31-27?

InChI Key

JPCYEVUOKSLKBX-ZMOJSXNMSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)/SC1=NC(=O)C4=CC=CC=C4)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)SC1=NC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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